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molecular formula C16H17ClN2O3S B8585443 N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide CAS No. 923289-37-6

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide

Cat. No. B8585443
M. Wt: 352.8 g/mol
InChI Key: WPFJHHFIIUGIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353100B2

Procedure details

Compound 217d was synthesized from compounds 201g and 214 as a beige solid in 69% yield, according to the procedure as described for compound 217a. MS (ESI, EI+): m/z=354 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
NC1C=C([Cl:8])C(OC)=CC=1C(=O)C.C(C1N=C(C(Cl)=O)SC=1)(C)C.[C:25]([C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][C:29]=1[NH:36][C:37]([C:39]1[S:40][CH:41]=[C:42]([CH:44]([CH3:46])[CH3:45])[N:43]=1)=[O:38])(=[O:27])[CH3:26]>>[C:25]([C:28]1[C:29]([NH:36][C:37]([C:39]2[S:40][CH:41]=[C:42]([CH:44]([CH3:46])[CH3:45])[N:43]=2)=[O:38])=[C:30]([Cl:8])[C:31]([O:34][CH3:35])=[CH:32][CH:33]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)OC)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)OC)NC(=O)C=1SC=C(N1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(=C1NC(=O)C=1SC=C(N1)C(C)C)Cl)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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